Cas no 1704967-94-1 ((3R)-3-{(benzyloxy)carbonylamino}-4-ethylhexanoic acid)

(3R)-3-{(Benzyloxy)carbonylamino}-4-ethylhexanoic acid is a chiral carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz) protected amine group at the (3R)-position and an ethyl-substituted hexanoic acid backbone. This compound is a valuable intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research, where stereochemical precision is critical. The Cbz group offers selective deprotection under mild conditions, enabling further functionalization. Its ethyl side chain enhances lipophilicity, which can be advantageous in drug design for modulating bioavailability. The product’s defined stereochemistry ensures reproducibility in asymmetric synthesis, making it suitable for applications requiring high enantiomeric purity. Proper handling under inert conditions is recommended to preserve stability.
(3R)-3-{(benzyloxy)carbonylamino}-4-ethylhexanoic acid structure
1704967-94-1 structure
Product name:(3R)-3-{(benzyloxy)carbonylamino}-4-ethylhexanoic acid
CAS No:1704967-94-1
MF:C16H23NO4
MW:293.35812497139
CID:6118206
PubChem ID:104941305

(3R)-3-{(benzyloxy)carbonylamino}-4-ethylhexanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-{(benzyloxy)carbonylamino}-4-ethylhexanoic acid
    • (3R)-3-{[(benzyloxy)carbonyl]amino}-4-ethylhexanoic acid
    • 1704967-94-1
    • EN300-1284310
    • Inchi: 1S/C16H23NO4/c1-3-13(4-2)14(10-15(18)19)17-16(20)21-11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3,(H,17,20)(H,18,19)/t14-/m1/s1
    • InChI Key: LFCUMAZDSGOHDI-CQSZACIVSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N[C@H](CC(=O)O)C(CC)CC)=O

Computed Properties

  • Exact Mass: 293.16270821g/mol
  • Monoisotopic Mass: 293.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 9
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 75.6Ų

(3R)-3-{(benzyloxy)carbonylamino}-4-ethylhexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1284310-50mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-4-ethylhexanoic acid
1704967-94-1
50mg
$468.0 2023-10-01
Enamine
EN300-1284310-10000mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-4-ethylhexanoic acid
1704967-94-1
10000mg
$2393.0 2023-10-01
Enamine
EN300-1284310-1.0g
(3R)-3-{[(benzyloxy)carbonyl]amino}-4-ethylhexanoic acid
1704967-94-1
1g
$0.0 2023-06-07
Enamine
EN300-1284310-100mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-4-ethylhexanoic acid
1704967-94-1
100mg
$490.0 2023-10-01
Enamine
EN300-1284310-500mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-4-ethylhexanoic acid
1704967-94-1
500mg
$535.0 2023-10-01
Enamine
EN300-1284310-2500mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-4-ethylhexanoic acid
1704967-94-1
2500mg
$1089.0 2023-10-01
Enamine
EN300-1284310-1000mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-4-ethylhexanoic acid
1704967-94-1
1000mg
$557.0 2023-10-01
Enamine
EN300-1284310-5000mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-4-ethylhexanoic acid
1704967-94-1
5000mg
$1614.0 2023-10-01
Enamine
EN300-1284310-250mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-4-ethylhexanoic acid
1704967-94-1
250mg
$513.0 2023-10-01

Additional information on (3R)-3-{(benzyloxy)carbonylamino}-4-ethylhexanoic acid

Compound CAS No. 1704967-94-1: (3R)-3-{(Benzyloxy)carbonylamino}-4-ethylhexanoic Acid

(3R)-3-{(Benzyloxy)carbonylamino}-4-ethylhexanoic acid is a complex organic compound with the CAS registry number 1704967-94-1. This compound belongs to the class of amino acids, specifically a substituted hexanoic acid derivative. The molecule features a chiral center at the third carbon atom, denoted by the (R) configuration, which is critical for its biological activity and stereochemical properties. The presence of the benzyloxy carbonyl (Cbz) group attached to the amino group introduces additional functional complexity, making this compound a valuable substrate in various chemical and biochemical applications.

The structure of (3R)-3-{(Benzyloxy)carbonylamino}-4-ethylhexanoic acid consists of a six-carbon chain with an ethyl group at the fourth position. The amino group at the third carbon is protected by a benzyloxy carbonyl (Cbz) group, which is a common protecting group in peptide synthesis. This protection ensures stability during synthesis and allows for precise control over reactivity in subsequent reactions. The carboxylic acid group at the terminal end of the chain contributes to the compound's acidity and solubility properties.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of amino acid derivatives. In particular, the (R) configuration at the third carbon has been shown to influence binding affinity and selectivity in enzyme-catalyzed reactions. Researchers have utilized this compound as a model system to investigate enantioselective catalysis and asymmetric synthesis, demonstrating its potential in developing novel chiral catalysts.

The synthesis of (3R)-3-{(Benzyloxy)carbonylamino}-4-ethylhexanoic acid involves multi-step processes, including alkylation, amide formation, and stereochemical resolution. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure high purity and accurate characterization of the final product. These methods are essential for maintaining quality control in both academic research and industrial applications.

In terms of applications, this compound finds utility in peptide synthesis, where its protected amino group facilitates controlled coupling reactions. Additionally, it serves as a valuable reagent in organic chemistry for exploring stereochemical outcomes in various transformations. Recent advancements in click chemistry have further expanded its potential as a building block for constructing complex molecular architectures.

From an environmental perspective, understanding the degradation pathways of (3R)-3-{(Benzyloxy)carbonylamino}-4-ethylhexanoic acid is crucial for assessing its ecological impact. Studies have shown that under specific microbial conditions, this compound undergoes hydrolytic cleavage of the Cbz group, leading to biodegradation products that are less complex and more readily metabolized by natural systems.

In conclusion, (3R)-3-{(Benzyloxy)carbonylamino}-4-ethylhexanoic acid (CAS No. 1704967-94-1) is a versatile compound with significant implications in organic synthesis, biochemistry, and materials science. Its unique structure and stereochemical properties make it an invaluable tool for researchers seeking to explore complex chemical transformations and develop innovative solutions across diverse fields.

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